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Introduction

Eprenetapopt (APR-246) is a first-in-class small molecule that restores wild-type function to
mutant p53, a tumor suppressor protein frequently inactivated in human cancers.[1][2][3] Its
mechanism of action involves the covalent modification of cysteine residues in mutant p53,
leading to its refolding and the reactivation of its tumor-suppressive functions, including the
induction of apoptosis.[1][2][3] Beyond its effects on p53, Eprenetapopt has been shown to
induce cell death through p53-independent mechanisms, including the induction of ferroptosis,
an iron-dependent form of programmed cell death characterized by the accumulation of lipid
peroxides.[4][5] This is achieved through the depletion of glutathione (GSH), a key cellular
antioxidant.[4][5]

Genome-wide CRISPR-Cas9 screens have emerged as a powerful tool for unbiased
identification of genes that modulate sensitivity to therapeutic agents. By systematically
knocking out or activating every gene in the genome, researchers can identify genetic
perturbations that either sensitize or confer resistance to a drug of interest. A landmark study
by Fujihara et al. (2020) utilized both CRISPR knockout (CRISPRko) and CRISPR activation
(CRISPRa) screens to elucidate the genetic determinants of sensitivity to Eprenetapopt.[4][6]
This application note provides a detailed overview of the findings from such screens and
presents comprehensive protocols for their implementation.
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Data Presentation

The following tables summarize the key gene hits from genome-wide CRISPR screens that
modulate cellular sensitivity to Eprenetapopt, as identified in the study by Fujihara et al.
(2020). The full, comprehensive gene lists and associated statistical scores are available in the

supplementary materials of the original publication.

Table 1: Genes whose knockout sensitizes cells to Eprenetapopt (CRISPRko Screen -

Negative Selection)
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Table 2: Genes whose activation confers resistance to Eprenetapopt (CRISPRa Screen -
Positive Selection)
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Putative
Gene Symbol Gene Name Function Mechanism of
Resistance
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glutathione synthesis )
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Experimental Protocols

This section provides detailed protocols for conducting genome-wide CRISPRko and CRISPRa
screens to identify genes that modulate sensitivity to Eprenetapopt, based on the
methodologies described by Fujihara et al. (2020) and other standard protocols.

Protocol 1: Genome-Wide CRISPR Knockout
(CRISPRKkoO) Screen

Objective: To identify genes whose loss-of-function sensitizes cells to Eprenetapopt.
1. Cell Line and Library Selection:

o Cell Line: OACM5.1 esophageal cancer cells expressing Cas9 are recommended, as used in
the reference study.[6] Ensure the chosen cell line has a stable expression of Cas9.

e sgRNA Library: The Brunello genome-wide CRISPR knockout library is a suitable choice,
targeting the human genome with four sgRNAs per gene.[6]

2. Lentiviral Library Production:

o Co-transfect HEK293T cells with the Brunello sgRNA library plasmid pool, a packaging
plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G).

o Harvest the lentiviral supernatant at 48 and 72 hours post-transfection.

e Pool the harvests, filter through a 0.45 pm filter, and concentrate the virus as required.

o Determine the viral titer to calculate the appropriate multiplicity of infection (MOI).

3. Cell Transduction and Selection:
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e Transduce the Cas9-expressing OACMS5.1 cells with the lentiviral Brunello library at a low
MOI (0.3-0.5) to ensure that most cells receive a single sgRNA. Maintain a cell population
that represents at least 500-1000 cells per sgRNA in the library.

» After 24 hours, begin selection with an appropriate antibiotic (e.g., puromycin) to eliminate
non-transduced cells.

» Expand the transduced cell population while maintaining library representation.

4. Eprenetapopt Treatment:

 After antibiotic selection and cell expansion (approximately 7 days post-transduction), split
the cell population into two groups: a vehicle control group and an Eprenetapopt-treated
group.

o Treat the cells with a sublethal dose of Eprenetapopt. The concentration should be
determined beforehand to cause significant but not complete cell death over the course of
the experiment (e.g., 8 days as in the reference study).[6]

o Culture the cells for the duration of the screen, passaging as necessary and maintaining a
high cell number to preserve library complexity.

5. Genomic DNA Extraction and Sequencing:

o At the end of the treatment period, harvest cell pellets from both the vehicle and
Eprenetapopt-treated populations.

o Extract genomic DNA from the cell pellets.

o Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR
protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds lllumina
sequencing adapters and barcodes.

o Purify the PCR products and perform next-generation sequencing (NGS) to determine the
relative abundance of each sgRNA in each population.

6. Data Analysis:

« Align the sequencing reads to the sgRNA library to obtain read counts for each sgRNA.

o Use software such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9
Knockout) to identify genes that are significantly depleted in the Eprenetapopt-treated
population compared to the vehicle control. These depleted genes represent sensitizer hits.

Protocol 2: Genome-Wide CRISPR Activation (CRISPRa)
Screen
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Objective: To identify genes whose overexpression confers resistance to Eprenetapopt.
1. Cell Line and Library Selection:

e Cell Line: OACMS5.1 cells expressing a dCas9-VP64 fusion protein are required for CRISPRa
screens.
o sgRNA Library: The Calabrese Set A genome-wide CRISPRa library is a suitable choice.[6]

2. Lentiviral Library Production:

o Follow the same procedure as described in Protocol 1, Step 2, using the Calabrese Set A
library.

3. Cell Transduction and Selection:

e Transduce the dCas9-VP64 expressing OACMS.1 cells with the lentiviral Calabrese Set A
library at a low MOI (0.3-0.5).

o Perform antibiotic selection and expand the cell population as described in Protocol 1, Step
3.

4. Eprenetapopt Treatment:

o Split the transduced cell population into a vehicle control group and an Eprenetapopt-
treated group.

o Treat the cells with a lethal dose of Eprenetapopt. The concentration should be high enough
to cause significant cell death in the control population over the screening period (e.g., 28
days as in the reference study).[6]

e Culture the cells for the duration of the screen, allowing for the enrichment of cells
expressing sgRNAs that confer resistance.

5. Genomic DNA Extraction and Sequencing:
» Follow the same procedure as described in Protocol 1, Step 5.
6. Data Analysis:

o Perform read counting and analysis as described in Protocol 1, Step 6.
 Identify genes whose corresponding sgRNAs are significantly enriched in the Eprenetapopt-
treated population compared to the vehicle control. These enriched genes are resistance
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hits.

Visualizations

The following diagrams illustrate the key experimental workflow and the signaling pathways
implicated in Eprenetapopt sensitivity.
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Figure 1. Experimental workflow for CRISPR screening.
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Figure 2. Eprenetapopt-induced ferroptosis pathway.
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Figure 3. Glutathione metabolism pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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